HaloFlipper 30

Mechanobiology Probe Design Chemical Biology

HaloFlipper 30 is a mechanosensitive fluorescent probe designed for quantitative imaging of membrane tension in living cells. It is a member of the 'molecular flipper' family, which reports on membrane tension through changes in its fluorescence lifetime.

Molecular Formula C70H106ClN5O22S6
Molecular Weight 1597.5 g/mol
Cat. No. B12369041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloFlipper 30
Molecular FormulaC70H106ClN5O22S6
Molecular Weight1597.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCOCCOCCCCCCCl
InChIInChI=1S/C70H106ClN5O22S6/c1-53-59(100-65-61(53)101-63-55(3)62(102-66(63)65)64-56(4)70-68(103-64)67-69(104(70,78)79)54(2)58(49-72)99-67)52-98-51-57-50-76(75-74-57)12-16-83-20-22-85-24-26-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-47-96-45-43-94-41-39-92-37-35-90-33-31-88-29-27-86-25-23-84-21-18-81-14-9-60(77)73-11-15-82-19-17-80-13-8-6-5-7-10-71/h50H,5-48,51-52H2,1-4H3,(H,73,77)
InChIKeyZKUVKZOVXIWHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HaloFlipper 30 Fluorescent Membrane Tension Probe for HaloTag Localization


HaloFlipper 30 is a mechanosensitive fluorescent probe designed for quantitative imaging of membrane tension in living cells [1]. It is a member of the 'molecular flipper' family, which reports on membrane tension through changes in its fluorescence lifetime [1]. The probe consists of a Flipper-TR fluorophore linked via an optimized tether to a chloroalkane ligand that enables specific and covalent binding to HaloTag fusion proteins . This design allows for the precise subcellular localization of the tension-sensing fluorophore, a capability not offered by the parent Flipper-TR probe .

Why HaloFlipper 30 Cannot Be Interchanged with Standard Flipper-TR for Organelle-Specific Studies


Procurement of a generic Flipper-TR probe in place of HaloFlipper 30 will result in a significant loss of experimental capability. While Flipper-TR is a valuable tool for measuring global plasma membrane tension, it lacks the targeting specificity required to investigate tension changes in intracellular organelles [1]. HaloFlipper 30 overcomes this fundamental limitation by incorporating a chloroalkane ligand for covalent attachment to HaloTag fusion proteins . This genetic targeting strategy enables the precise localization of the tension sensor to any membrane of interest, including the endoplasmic reticulum, Golgi apparatus, mitochondria, and peroxisomes [1]. Without this localization capability, researchers cannot address the growing number of biological questions related to organelle-specific mechanobiology and membrane dynamics [1].

HaloFlipper 30: Direct Comparative Evidence and Quantitative Performance Data


Optimized Tether Length Enables Functionality Where Other HaloFlippers Fail

The key innovation in HaloFlipper 30 is the optimization of the tether linking the HaloTag ligand to the Flipper-TR fluorophore [1]. Comparative analysis of multiple HaloFlipper variants with different tether lengths revealed that only the optimized tether in HaloFlipper 30 successfully balances the contradictory requirements of cell permeability, HaloTag binding, and subsequent membrane insertion [1]. HaloFlipper 30 was the only variant in its series to demonstrate both selective fluorescence upon target engagement and a functional response to membrane tension changes, while variants with suboptimal tether lengths failed to produce a localized signal or remained non-emissive [1].

Mechanobiology Probe Design Chemical Biology

Localized Tension Sensing in the Endoplasmic Reticulum (ER)

HaloFlipper 30, when targeted to the ER membrane via a HaloTag-KDEL fusion protein, provides a direct readout of ER membrane tension, a measurement impossible with the untargeted Flipper-TR probe [1]. Following myriocin treatment to deplete sphingomyelin, the fluorescence lifetime of ER-localized HaloFlipper 30 exhibited a quantifiable change, demonstrating its ability to report on biochemically-induced changes in organelle membrane organization [1].

ER Stress Organelle Tension FLIM

Spectral Compatibility with Standard Imaging Workflows

The Flipper-TR fluorophore in HaloFlipper 30 has broad absorption and emission spectra, making it compatible with commonly available laser lines and filter sets . Its excitation can be efficiently performed with a standard 488 nm laser, and emission is collected in the 575-625 nm range . This is in contrast to other environmentally sensitive probes like Laurdan or Prodan, which require UV excitation around 405 nm, a wavelength that is more phototoxic and less common on many confocal and FLIM systems [1].

FLIM Confocal Microscopy Spectral Properties

Recommended Application Scenarios for HaloFlipper 30 Based on Verified Performance


Organelle-Specific Membrane Tension Imaging in Live Cells

This is the primary application for HaloFlipper 30. Researchers can transfect cells with a HaloTag fusion protein targeted to an organelle of interest (e.g., Golgi, ER, peroxisomes) and then incubate with HaloFlipper 30 [1]. The probe will covalently bind to the HaloTag, providing a specific and localized fluorescent signal for FLIM-based tension measurements within that specific membrane. This enables the study of how organelle membrane dynamics are affected by various pharmacological treatments or genetic perturbations [1].

Mechanobiology Studies in HaloTag-Expressing Cell Lines and Model Organisms

HaloFlipper 30 is ideally suited for established cell lines that stably express HaloTag fusion proteins in various subcellular compartments [1]. This allows for reproducible and high-throughput studies on the role of membrane tension in processes such as intracellular trafficking, organelle biogenesis, and cellular response to mechanical stress. The probe's cell permeability and selective fluorescence only upon membrane insertion ensure a high signal-to-noise ratio, critical for quantitative analysis [1].

Differentiation of Membrane Tension Responses from Global to Local Scales

By comparing FLIM data acquired from HaloFlipper 30 targeted to a specific organelle with data from the untargeted Flipper-TR probe, researchers can dissect the interplay between local organelle tension and global plasma membrane tension [1]. This experimental design is uniquely enabled by the HaloFlipper 30 platform and is essential for answering fundamental questions about how mechanical forces are transmitted and compartmentalized within the cell [1].

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